molecular formula C23H20N4O6 B2939828 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one CAS No. 1112418-52-6

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one

カタログ番号 B2939828
CAS番号: 1112418-52-6
分子量: 448.435
InChIキー: XQVGYEBXJDCPNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, the conditions required for the reaction, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

科学的研究の応用

Synthesis and Biological Activities of Heterocyclic Compounds

Synthesis and Antimicrobial Activities : A study by Bassyouni et al. (2012) involved synthesizing a series of compounds, including 1,3,4-oxadiazol derivatives, and evaluating their antioxidant and antimicrobial activities. This research underscores the significance of heterocyclic compounds in developing new antimicrobial agents. The synthesized compounds demonstrated high activity against various pathogens, including Staphylococcus aureus and Candida albicans, highlighting their potential as lead compounds for further antimicrobial drug development (Bassyouni et al., 2012).

Antiviral Activities of Heterocyclic Systems : Another study by Hashem et al. (2007) focused on converting certain furanones into various heterocyclic systems, such as pyridazinones and oxadiazoles, and evaluating their antiviral activities. Some compounds showed promising activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), indicating the potential of heterocyclic compounds in antiviral therapy (Hashem et al., 2007).

Antimicrobial Agents Development : The design and synthesis of novel benzimidazole–oxadiazole hybrid molecules as antimicrobial agents were reported by Shruthi et al. (2016). This study highlights the importance of hybrid heterocyclic compounds in developing new antimicrobial agents, showing significant activity against Mycobacterium tuberculosis, with some compounds performing better than standard drugs (Shruthi et al., 2016).

Synthesis and Molecular Docking for Antimicrobial Activity : Research by Flefel et al. (2018) on synthesizing novel pyridine derivatives and evaluating them for antimicrobial and antioxidant activity demonstrates the role of computational studies in guiding the development of new drugs. Molecular docking helped identify compounds with potential activity against bacterial and fungal strains, suggesting a methodical approach to drug design (Flefel et al., 2018).

Safety and Hazards

This includes information on how safe the compound is to handle, store, and dispose of. It also includes its health effects, first aid measures, firefighting measures, and whether it’s a hazardous substance .

特性

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-18-5-3-4-15(22(18)30-2)23-24-20(33-26-23)10-11-27-21(28)9-7-16(25-27)14-6-8-17-19(12-14)32-13-31-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGYEBXJDCPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。